molecular formula C19H25N3OS B6521551 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 946367-60-8

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B6521551
CAS No.: 946367-60-8
M. Wt: 343.5 g/mol
InChI Key: HSCQOOQRLBYMNH-UHFFFAOYSA-N
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Description

2-[(1-Cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound featuring a cyclohexyl group, an imidazole ring, and a sulfanyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole core. One common method is the cyclization of 1-cyclohexyl-1H-imidazol-2-ylamine with a suitable sulfanylating agent, followed by the introduction of the acetamide group. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction can lead to the formation of thioethers or amines.

Scientific Research Applications

This compound has several scientific research applications across different fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial or anti-inflammatory properties.

  • Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases involving imidazole receptors.

  • Industry: Its unique chemical properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to imidazole receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 1-Cyclohexyl-1H-imidazole-2-thiol

  • N-(3,5-Dimethylphenyl)acetamide

  • 2-(1H-Imidazol-2-ylsulfanyl)acetamide

Uniqueness: 2-[(1-Cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties compared to its similar compounds. Its cyclohexyl group provides steric hindrance and stability, while the imidazole and sulfanyl groups contribute to its reactivity and potential biological activity.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-14-10-15(2)12-16(11-14)21-18(23)13-24-19-20-8-9-22(19)17-6-4-3-5-7-17/h8-12,17H,3-7,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCQOOQRLBYMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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